Phenylethynylmagnesium bromide

Catalog No.
S1899156
CAS No.
6738-06-3
M.F
C8H5BrMg
M. Wt
205.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethynylmagnesium bromide

CAS Number

6738-06-3

Product Name

Phenylethynylmagnesium bromide

IUPAC Name

magnesium;ethynylbenzene;bromide

Molecular Formula

C8H5BrMg

Molecular Weight

205.33 g/mol

InChI

InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

JGPDOURHDDKDEZ-UHFFFAOYSA-M

SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Canonical SMILES

[C-]#CC1=CC=CC=C1.[Mg+2].[Br-]

Phenylethynylmagnesium bromide is an organomagnesium compound that functions as a highly effective nucleophilic synthon for the phenylethynyl group (Ph-C≡C⁻). It is a key reagent for forming carbon-carbon bonds, particularly in additions to carbonyls and epoxides, and in metal-catalyzed cross-coupling reactions. [REFS-1, REFS-2] Typically supplied as a quality-controlled 1.0 M solution in tetrahydrofuran (THF), this format offers significant process advantages in terms of stability, handling, and dosing accuracy compared to in-situ preparations or alternative solvents.

While other phenylethynyl organometallics exist, direct substitution is often impractical. More reactive analogs, such as phenylethynyllithium, lack the chemoselectivity required for modern synthetic methods like the Weinreb ketone synthesis, leading to over-addition and yield loss. [REFS-1, REFS-2] Conversely, relying on the in-situ generation of phenylethynylmagnesium bromide from phenylacetylene introduces process variability and sacrifices the batch-to-batch consistency, stability, and convenience afforded by a professionally prepared, standardized solution in an optimal solvent like THF.

Superior Process Control in Selective Ketone Synthesis

Phenylethynylmagnesium bromide demonstrates effective reactivity for the synthesis of phenylalkynyl ketones from N-Boc N-methyl amides, achieving a 70% yield. [1] This contrasts with the known behavior of more reactive organonucleophiles, like organolithiums, which are prone to over-addition to the ketone product, forming an undesired tertiary alcohol. [2] The chelation-stabilized intermediate formed with Grignard reagents prevents this secondary reaction until acidic workup, ensuring the ketone is the primary product. [2]

Evidence DimensionYield of Phenylalkynyl Ketone
Target Compound Data70% yield
Comparator Or BaselineMore reactive organolithium reagents, which are known to cause over-addition to form tertiary alcohol byproducts.
Quantified DifferenceEnables isolation of the ketone product, which is otherwise consumed by more reactive reagents.
ConditionsReaction of phenylethynylmagnesium bromide with N-Boc N-methyl benzamide in THF at -30 °C.

For synthesizing ketones, choosing this Grignard reagent over a more reactive alternative is critical for preventing byproduct formation and maximizing the yield of the target molecule.

Precursor Suitability for Modern, Cost-Effective Iron-Catalyzed Cross-Coupling

Alkynylmagnesium bromides are established as highly effective nucleophiles in modern iron-catalyzed cross-coupling reactions, which offer a less toxic and more economical alternative to traditional palladium- or nickel-based systems. [REFS-1, REFS-2] For example, the iron(II) bromide-catalyzed coupling of 1-propynylmagnesium bromide with a nonactivated secondary alkyl iodide proceeds in 86% yield at room temperature. [1] The demonstrated high efficiency of this reagent class makes phenylethynylmagnesium bromide a preferred precursor for laboratories adopting these cost-effective and sustainable synthetic methodologies.

Evidence DimensionYield in Iron-Catalyzed Cross-Coupling
Target Compound DataHigh compatibility and effectiveness (class achieves up to 86% yield)
Comparator Or BaselineTraditional, more expensive, and toxic Palladium/Nickel-catalyzed systems.
Quantified DifferenceProvides high yields using a significantly cheaper and less toxic catalytic metal.
ConditionsFeBr2 (10 mol %) catalysis with alkynylmagnesium bromide and alkyl halide in THF/NMP at room temperature.

Procuring this reagent ensures compatibility with emerging, lower-cost, and greener iron-catalyzed C-C bond-forming reactions, reducing overall process costs.

Enhanced Processability via Stable, High-Concentration THF Solutions

Phenylethynylmagnesium bromide is commercially supplied as a 1.0 M solution in tetrahydrofuran (THF), a solvent known to be superior to alternatives like diethyl ether for Grignard reagent stability and solubility. [REFS-1, REFS-2] THF's higher Lewis basicity effectively solvates the magnesium center, disrupting the aggregation of Grignard reagents and favoring the more soluble monomeric species. This allows for the preparation and storage of more concentrated and stable solutions, which is a critical factor for process reliability, accurate dosing, and reproducibility in both research and manufacturing workflows.

Evidence DimensionSolvent Suitability & Concentration
Target Compound DataSupplied as a stable 1.0 M solution in THF.
Comparator Or BaselineAlternative solvents like diethyl ether, which are less effective at solvating Grignard reagents, leading to lower solubility and stability.
Quantified DifferenceTHF enables higher practical concentrations and greater solution stability compared to less effective ethereal solvents.
ConditionsCommercial preparation and storage of Grignard reagent solutions.

Procuring a pre-formulated THF solution ensures maximum stability and concentration, simplifying handling and improving the reproducibility of synthetic procedures.

Chemoselective Synthesis of Phenylalkynyl Ketones

For multi-step syntheses requiring the preparation of a phenylalkynyl ketone without subsequent over-addition. The reagent's compatibility with Weinreb amide chemistry allows for clean, high-yield conversion, preventing the formation of tertiary alcohol byproducts common with more reactive nucleophiles. [1]

Cost-Effective Alkynylation via Iron-Catalyzed Pathways

As a key precursor in modern, iron-catalyzed cross-coupling reactions. This compound is the right choice for projects focused on reducing costs and minimizing toxic metal waste by replacing traditional palladium or nickel catalysts, while still achieving high product yields. [2]

Reproducible, High-Throughput Synthesis Campaigns

In workflows where process control and reproducibility are paramount, such as automated synthesis or scale-up operations. Using a commercially prepared, stabilized THF solution eliminates the variability of in-situ generation, ensuring consistent performance and reliable results across numerous runs.

Dates

Last modified: 08-16-2023

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